Estradiol-3-benzoate-17-butyrate

Pharmacology Endocrinology Drug Development

Single-ester estrogens (e.g., estradiol benzoate) give only 2-3 days of action-unsuitable for once-monthly injectable contraceptive R&D. Estradiol-3-benzoate-17-butyrate solves this via mixed-ester design: • 3-week duration via single 10 mg IM injection, enabling once-monthly dosing. • Log P 6.3 & estradiol content 0.61 ensure predictable depot hydrolysis. • Critical LC-MS/MS reference standard for bioequivalence & batch-release testing. Supplied with full analytical documentation. For R&D only.

Molecular Formula C29H34O4
Molecular Weight 446.6 g/mol
CAS No. 63042-18-2
Cat. No. B158796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol-3-benzoate-17-butyrate
CAS63042-18-2
Synonymsestradiol-3-benzoate-17-n-butyrate
Molecular FormulaC29H34O4
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
InChIInChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1
InChIKeyMKYFGNOOEKZNPW-ZRJUGLEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol-3-benzoate-17-butyrate Technical Summary


Estradiol-3-benzoate-17-butyrate (CAS 63042-18-2), also known as Estradiol Benzoate Butyrate (EBB), is a semi-synthetic, steroidal estrogen and a C3‑benzoate, C17β‑butyrate diester prodrug of 17β‑estradiol [1]. It belongs to the estrogen ester drug class and is administered exclusively by intramuscular injection [2]. Its dual esterification confers a distinct lipophilicity and depot release profile that underpin its use in once‑monthly injectable contraceptive formulations when combined with a progestin [3]. Unlike single‑ester analogs, this mixed‑ester structure balances molecular weight, partition coefficient, and relative estradiol content to achieve a specific pharmacokinetic profile.

Prodrug activation and esterase hydrolysis studies
Long-acting injectable formulation research
Comparative pharmacokinetic / depot release modeling
Analytical reference standard for estradiol ester quantification

Estradiol-3-benzoate-17-butyrate: Substitution Risks


Estradiol esters are not interchangeable; substitution without reformulation alters both pharmacokinetics and potency. The mixed‑ester structure of Estradiol-3-benzoate-17-butyrate (C3 benzoate, C17β butyrate) produces a unique molecular weight, lipophilicity (log P 6.3), and relative estradiol content (0.61) compared to single‑ester analogs [1]. These physicochemical differences directly affect the rate of esterase‑mediated hydrolysis, the duration of therapeutic estradiol levels, and the injection frequency required [2]. Replacing this compound with a single‑ester analog like Estradiol Benzoate (duration 2–3 days) or Estradiol Valerate would fundamentally alter the release profile, potentially leading to sub‑therapeutic or supra‑therapeutic exposure and loss of the once‑monthly dosing interval [3].

Different molecular weight and ester composition may shift hydrolysis rate and depot release profile.
Lower relative estradiol content per mg may lead to exposure levels outside the intended range if substituted directly.
Lipophilicity difference (log P) may alter tissue partitioning and duration of action; single-ester analogs cannot reproduce the once-monthly depot profile.

Estradiol-3-benzoate-17-butyrate Comparative Analysis


Relative Estradiol Content

Estradiol-3-benzoate-17-butyrate contains a relative estradiol content by weight of 0.61, significantly lower than that of Estradiol Valerate (0.76) and Estradiol Benzoate (0.72) [1]. This lower estradiol mass fraction, a direct consequence of its dual esterification with heavier moieties (C3 benzoate, C17β butyrate), means that a given mass of prodrug delivers less active estradiol [2].

Relative Estradiol Content
Head-to-head
0.61 vs 0.76 (Valerate) and 0.72 (Benzoate)
Supports dose-normalization considerations for prodrug comparison.
Calculated from molecular weight ratios; nominal dose adjustment may be needed.
Pharmacology Endocrinology Drug Development

Lipophilicity and Depot Release

The experimental octanol/water partition coefficient (log P) of Estradiol-3-benzoate-17-butyrate is 6.3 [1]. This is higher than the log P of Estradiol Valerate (5.6–6.3) and Estradiol Benzoate (4.7), and comparable to Estradiol Cypionate (6.9) [2]. The elevated log P, driven by the aromatic benzoate and aliphatic butyrate esters, reduces aqueous solubility and enhances partitioning into lipid depots, thereby slowing the rate of prodrug hydrolysis and prolonging the duration of action relative to less lipophilic esters.

Lipophilicity & Depot Release
Reported
log P 6.3 (vs 4.7–6.3 for comparators)
Higher log P suggests enhanced lipid depot partitioning and slower release.
Experimental determination; influences formulation design for long-acting injectables.
Pharmacokinetics Medicinal Chemistry Formulation Science

Duration of Action

A single 10 mg intramuscular injection of Estradiol-3-benzoate-17-butyrate has a duration of action of approximately 3 weeks [1]. This duration is shorter than that of Estradiol Enanthate (~20–30 days) but significantly longer than Estradiol Benzoate (2–3 days) and Estradiol Valerate (which typically requires more frequent administration) [2][3]. The 3‑week duration makes the compound suitable for once‑monthly injectable contraceptive regimens when co‑formulated with a progestin, whereas the shorter‑acting esters would necessitate more frequent injections and reduce patient compliance.

Duration of Action
Head-to-head
~3 weeks (10 mg IM) vs 2–3 days (Benzoate), 20–30 days (Enanthate)
Reported depot duration context; supports long-acting formulation interval selection.
Intramuscular pharmacokinetic study data; duration may vary with formulation.
Clinical Pharmacology Contraception Drug Delivery

Molecular Weight

Estradiol-3-benzoate-17-butyrate has a molecular weight of approximately 446.58 g/mol . This is significantly higher than the molecular weights of Estradiol Valerate (356.5 g/mol), Estradiol Benzoate (376.5 g/mol), and Estradiol Cypionate (396.6 g/mol) [1]. The higher molecular weight, due to the dual esterification with benzoic acid and butyric acid, directly affects the molar quantity of prodrug required to deliver a target dose of free estradiol and influences the rate of enzymatic hydrolysis in vivo [2].

Molecular Weight
Class-level
446.58 g/mol (vs 356–397 g/mol for single esters)
Essential for molar dosing calculations and analytical method development.
Heavier mixed-ester structure impacts prodrug stoichiometry.
Pharmaceutical Analysis Formulation Development Analytical Chemistry

Estradiol-3-benzoate-17-butyrate Application Scenarios


Once-Monthly Contraceptive Formulations

The 3‑week duration of action of Estradiol-3-benzoate-17-butyrate, established via a single 10 mg intramuscular injection, makes it the estrogen component of choice for long‑acting combined injectable contraceptives [1]. Its specific lipophilicity (log P 6.3) and relative estradiol content (0.61) enable predictable depot release when co‑formulated with progestins like algestone acetophenide, allowing for a once‑monthly dosing schedule that balances efficacy with patient convenience [2].

Comparative Pharmacokinetics

The distinct physicochemical profile of Estradiol-3-benzoate-17-butyrate (MW 446.58, log P 6.3, estradiol content 0.61) provides a valuable comparator for structure‑pharmacokinetic relationship studies [1]. Researchers investigating the impact of ester chain length and aromaticity on hydrolysis rates and duration of action can use this mixed‑ester compound as a benchmark against single‑ester analogs like Estradiol Valerate or Estradiol Cypionate, thereby advancing the rational design of new long‑acting estrogen therapies [2].

Analytical Reference Standard

Given its unique mixed‑ester structure and defined molecular weight (446.58 g/mol), Estradiol-3-benzoate-17-butyrate serves as a critical reference standard for developing and validating LC‑MS/MS methods that simultaneously quantify multiple estradiol esters [1]. Its distinct retention time and mass transition help ensure accurate quantification of this specific prodrug in complex biological matrices or formulation blends, which is essential for bioequivalence studies and batch‑release testing of finished pharmaceutical products.

Application
Selection Property
Validation Focus
Long-acting injectable formulation research
Mixed-ester prodrug release profile (MW, log P, estradiol content)
Duration of action and depot release modeling
Comparative pharmacokinetic studies
Physicochemical comparator (MW, log P) against single-ester analogs
Esterase hydrolysis rate context and structure‑PK relationship
Analytical reference standard
Unique mixed-ester structure and defined molecular weight
LC‑MS/MS method development and bioequivalence study support

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